molecular formula C7H8Br2N6 B018574 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide CAS No. 52853-40-4

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Cat. No. B018574
CAS RN: 52853-40-4
M. Wt: 335.99 g/mol
InChI Key: KMQIBGKVZDBGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is a potent inhibitor of the enzyme nitroaldolase (EC 1.2.1.22) and has been shown to inhibit cell growth in murine leukemia cells .


Synthesis Analysis

The synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide has been described in a paper by Robert C Reynolds, Cheryl A Johnson, James R Piper, and Frances M Sirotnak . The paper details the preparation of the compound and its use in improved syntheses of methotrexate and related compounds .


Molecular Structure Analysis

The molecular formula of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is C7H8Br2N6 . The InChI code is 1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4 (12-3)5 (9)13-7 (10)14-6;/h2H,1H2, (H4,9,10,11,13,14);1H .


Chemical Reactions Analysis

The reaction conditions for the synthesis of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide involve the use of triphenylphosphine dibromide and N,N-dimethyl acetamide at 20 degrees Celsius for 200 hours .


Physical And Chemical Properties Analysis

The molecular weight of 6-(Bromomethyl)pteridine-2,4-diamine hydrobromide is 335.99 g/mol . It is a yellow to brown solid and should be stored in a refrigerator .

Scientific Research Applications

    Chemistry and Drug Development

    • “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” is a pteridine compound . It’s used in the synthesis of methotrexate and aminopterin, which are folic acid antimetabolites . These compounds have been used in the treatment of leukemia and cancer chemotherapy .
    • The compound is prepared by reacting 2,4-diamino-6-pteridine-methanol.HBr with triphenylphosphine dibromide or phosphorus tribromide . The bromine atom in the molecule can then be replaced with the functional group, N-[4-(methylamino)-benzoyl]-L-glutamic acid in the case of methotrexate and N-(4-aminobenzoyl)-L-glutamic acid in the case of aminopterin .
    • The use of methotrexate in clinical procedures involving its administration in massive doses followed by treatment with citrovorum factor has greatly increased demands for production . The usefulness of aminopterin and methotrexate as anticancer agents prompted a still-continuing search for structural variants, analogs, or derivatives that afford greater overall effectiveness .

    Preparation of Novel Antirheumatic Agents

    • “6-(Bromomethyl)pteridine-2,4-diamine hydrobromide” is used in the preparation of novel methotrexate derivatives as antirheumatic agents . However, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.

    Dye Intermediates

    • This compound can be used as an intermediate in the production of dyes . However, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.

    Photosensitive Materials

    • It can also be used in the production of photosensitive materials . These materials change their physical properties in response to light exposure. The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.

    Catalysts

    • This compound can be used in the field of catalysts . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction (activation energy). The specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.
  • Pharmaceutical Research
    • This compound is used in pharmaceutical research . It is used in the preparation of novel methotrexate derivatives as antirheumatic agents . However, the specific methods of application or experimental procedures, and the results or outcomes obtained were not detailed in the sources I found.

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

6-(bromomethyl)pteridine-2,4-diamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN6.BrH/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6;/h2H,1H2,(H4,9,10,11,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQIBGKVZDBGAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C2C(=NC(=NC2=N1)N)N)CBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Br2N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967321
Record name 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

CAS RN

52853-40-4
Record name 52853-40-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=253943
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Bromomethyl)-2-imino-2,3-dihydropteridin-4-amine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-pteridinediamine, 6-(bromomethyl)-, hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 2
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 3
Reactant of Route 3
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 4
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 5
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide
Reactant of Route 6
6-(Bromomethyl)pteridine-2,4-diamine hydrobromide

Citations

For This Compound
4
Citations
P Corona, F Gibellini, A Cavalli, P Saxena… - Journal of Medicinal …, 2012 - ACS Publications
The upregulation of pteridine reductase (PTR1) is a major contributor to antifolate drug resistance in Leishmania spp., as it provides a salvage pathway that bypasses dihydrofolate …
Number of citations: 46 pubs.acs.org
DF Stoicescu, M Rotaru - Anti-Cancer Agents in Medicinal …, 2013 - ingentaconnect.com
A novel process for the preparation of two ketomethylenic antifolates, 2-(2-{4-[(2,4-diamino-pteridin-6-ylmethyl)-amino]- phenyl}-2-oxo-ethyl) pentanedioic acid and 2-(2-{4-[(2,4-diamino-…
Number of citations: 1 www.ingentaconnect.com
J Peiró Cadahía, J Bondebjerg… - Journal of Medicinal …, 2018 - ACS Publications
A series of novel hydrogen peroxide sensitive prodrugs of methotrexate (MTX) and aminopterin (AMT) were synthesized and evaluated for therapeutic efficacy in mice with collagen …
Number of citations: 53 pubs.acs.org
D Balayssac, M Vivier, M Vocanson, C Decombat - researchgate.net
Le Méthotrexate (MTX) est un médicament largement utilisé depuis plusieurs décennies pour le traitement de maladies auto-immunes telles que le psoriasis et la polyarthrite …
Number of citations: 0 www.researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.